2'-Deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine is a synthetic analog of the nucleoside cytidine, characterized by the presence of a fluorine atom at the 2' position and a benzoyl group at the N4 position. This compound falls under the classification of purine nucleoside analogs, which have been extensively studied for their potential antitumor and antiviral activities. The introduction of fluorine enhances the stability and bioavailability of nucleosides, making them valuable in therapeutic applications.
This compound is classified as a purine nucleoside analog, specifically a modified form of cytidine. It is utilized in various biochemical research applications, particularly in the development of antiviral and anticancer agents. The compound can be sourced from specialized chemical suppliers such as MedChemExpress and Biosynth .
The synthesis of 2'-deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine typically involves several key steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are critical for optimizing yields and purity .
The molecular structure of 2'-deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine can be represented as follows:
The structural features include:
Crystallographic data may provide insights into bond lengths and angles, contributing to an understanding of its reactivity and interaction with biological targets.
The compound participates in various chemical reactions typical for nucleosides:
Technical details regarding reaction mechanisms and conditions are necessary for optimizing these transformations .
As a purine nucleoside analog, 2'-deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine exerts its effects primarily by interfering with nucleic acid synthesis. It mimics natural nucleotides, thereby:
Data from biological assays indicate that compounds like this one can effectively inhibit specific viral targets or cancer cell lines .
Relevant data from stability studies should be evaluated to ensure effective usage in biological applications .
The primary applications of 2'-deoxy-2'-fluoro-N4-benzoyl-5-methylcytidine include:
These applications highlight its significance in both therapeutic development and fundamental biochemical research .
The evolution of fluorinated nucleoside analogues represents a cornerstone in medicinal chemistry, driven by strategic atomic modifications to natural nucleoside scaffolds. Initial breakthroughs emerged in the 1950s with the isolation of spongothymidine and spongouridine—the first arabinose ("Ara") nucleosides from the Caribbean sponge Tethya crypta. These compounds demonstrated that sugar conformation inversion (specifically C2′-OH stereochemistry) could impart biological activity, paving the way for synthetic analogues like Ara-C (cytarabine) and Ara-A (vidarabine) [2] [9]. Ara-C, approved in 1969, became an essential antileukemic agent by inhibiting DNA synthesis, while Ara-A saw limited antiviral use due to toxicity [2].
The 1970s–1980s marked a paradigm shift with fluorine’s introduction into nucleoside design. Fluorine’s unique properties—high electronegativity (Pauling scale: 3.98), small van der Waals radius (1.47 Å), and capacity to form C–F bonds—enabled precise control over nucleoside conformation and metabolic stability. By replacing the C2′-OH group with fluorine, chemists achieved "sugar pucker" locking: 2′-β-fluoro favoured the South (C2′-endo/C3′-exo) conformation for DNA virus targeting, while 2′-α-fluoro stabilized the North (C2′-exo/C3′-endo) conformation for RNA viruses [4] [8]. This conformational control proved critical for enzyme recognition. For example, kinases prefer the South conformer, while polymerases favour North [2].
Modern applications include sofosbuvir (approved in 2013), a 2′-F-2′-C-methyluridine prodrug inhibiting HCV NS5B polymerase. Its pan-genotypic efficacy and high resistance barrier underscore fluorine’s role in antiviral success [8]. Current research explores multisubstituted analogues, such as 2′-deoxy-2′-β-bromo-2′-α-fluorouridine, which exhibit enhanced polymerase inhibition through combined steric and electronic effects [8].
Table 1: Key Milestones in Fluorinated Nucleoside Development
Year | Discovery/Approval | Significance |
---|---|---|
1950s | Spongothymidine/spongouridine | First arabinose nucleosides; inspired Ara-C/Ara-A synthesis |
1969 | Cytarabine (Ara-C) approval | Anticancer agent targeting DNA synthesis; WHO essential medicine |
1976 | Vidarabine (Ara-A) approval | Early antiviral (HSV/VZV); superseded by safer agents (e.g., acyclovir) |
1980s | 2′-F-ara nucleosides | Conformational locking via fluorine; basis for selective enzyme recognition |
2013 | Sofosbuvir approval | Pan-genotypic HCV NS5B inhibitor; 2′-F/2′-C-methyl combination |
2020s | 2′-Br,2′-F-uridine prodrugs | Dual-halogenated analogues; synergistic steric/electronic effects on polymerases |
Core Structural Features
2′-Deoxy-2′-fluoro-N4-benzoyl-5-methylcytidine (CAS# 182495-81-4; C₁₇H₁₈FN₃O₅; MW 363.34 g/mol) integrates three targeted modifications to the cytidine scaffold [1] [3]:
Table 2: Impact of Sugar Modifications on Nucleoside Pharmacology
Modification | Conformation | Enzyme Selectivity | Biological Outcome |
---|---|---|---|
2′-OH (natural) | Flexible | Broad substrate | Rapid metabolic degradation |
2′-F (β-configuration) | North lock | Preferential for viral polymerases | Antiviral activity (e.g., HCV inhibition) |
2′-C-methyl | South lock | Kinases, mitochondrial polymerases | Anticancer/antiviral; mitochondrial toxicity risk |
4′-Seleno | Altered pucker | Enhanced DNA incorporation | Potent anticancer (e.g., 4′-seleno-ara-C) |
Mechanism of Action in Oncology
As a purine nucleoside analog, this compound disrupts DNA synthesis in indolent lymphoid malignancies via two primary mechanisms [1] [3] [7]:
Synthetic Applications in Oligonucleotide Therapeutics
Beyond small-molecule applications, this compound serves as a phosphoramidite building block (CAS# 182495-83-6) for antisense oligonucleotides. The N4-benzoyl and 2′-F groups stabilize the monomer during solid-phase synthesis, while the 5-methylcytidine enhances target mRNA binding affinity. After oligonucleotide assembly, deprotection releases the active 5-methylcytidine-containing strand [6].
Key Nucleoside Analogues Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: